Chlorodicyclopentylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Precursor for Coupling Reactions

Chlorodicyclopentylphosphine serves as a key building block for the synthesis of phosphine ligands (). These ligands play a crucial role in numerous cross-coupling reactions, including:

- Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc compound (R2Zn) catalyzed by palladium complexes. Phosphine ligands like those derived from chlorodicyclopentylphosphine enhance the efficiency of Negishi coupling reactions. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]

- Suzuki coupling: Similar to Negishi coupling, Suzuki coupling facilitates the formation of carbon-carbon bonds between a boronic acid (R-B(OH)2) and an organic halide (RX) using a palladium catalyst. Phosphine ligands prepared from chlorodicyclopentylphosphine can improve the reaction rates and yields in Suzuki coupling as well. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]

The cyclopentyl groups in the ligands derived from chlorodicyclopentylphosphine contribute steric bulk, which can influence the selectivity and reactivity of the transition-metal catalyst in these coupling reactions.

Examples of Ligand Synthesis from Chlorodicyclopentylphosphine

Research has explored the use of chlorodicyclopentylphosphine for the synthesis of various phosphine ligands with diverse properties. Here are two specific examples:

- Cp,Cp-MannOP ligand: This chiral diphosphinite ligand is prepared by reacting chlorodicyclopentylphosphine with mannitol (Cp = cyclopentyl, Mann = mannitol). The resulting ligand exhibits excellent enantioselectivity in certain catalytic reactions ().

- (S)-Cp,Cp-oxoProNOP ligand: This bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand is synthesized from chlorodicyclopentylphosphine and (S)-5-(hydroxymethyl)-2-pyrrolidinone. The ligand demonstrates potential applications in asymmetric catalysis due to its unique structure ().

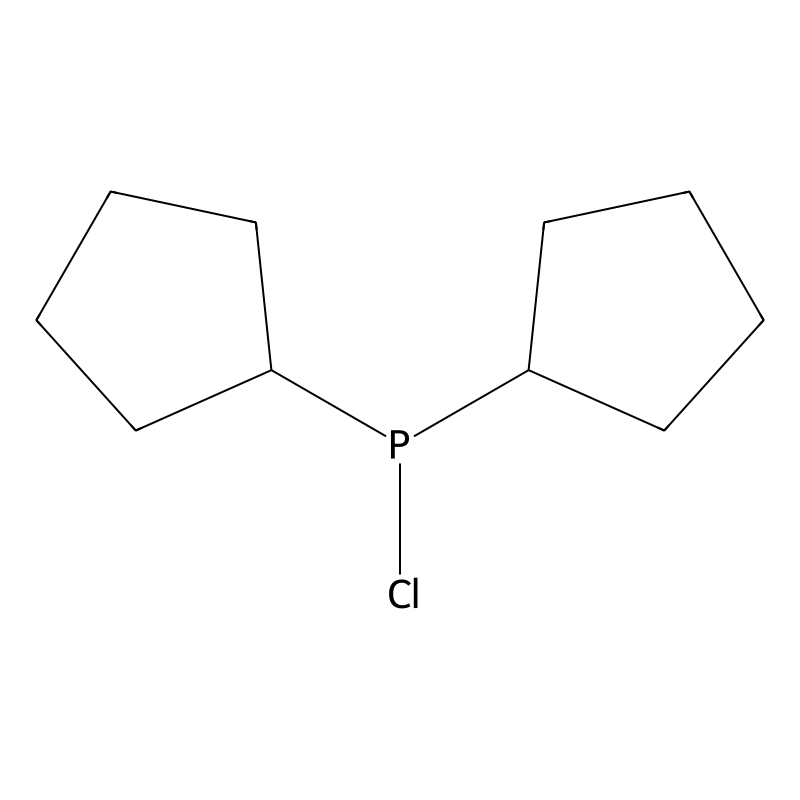

Chlorodicyclopentylphosphine is an organophosphorus compound with the molecular formula C10H16ClP. It features a phosphorus atom bonded to two cyclopentyl groups and one chlorine atom. This compound is notable for its role as a versatile ligand in various catalytic applications, particularly in organometallic chemistry. The presence of cyclopentyl groups imparts unique steric and electronic properties, making it suitable for interactions with transition metals in catalytic processes .

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, allowing the formation of new phosphine derivatives.

- Reduction: Chlorodicyclopentylphosphine can be reduced to form dicyclopentylphosphine, typically using reducing agents like lithium aluminum hydride.

- Coordination with Metal Centers: It acts as a ligand by coordinating with transition metals, facilitating various catalytic reactions such as cross-coupling reactions (e.g., Suzuki and Negishi coupling) and other organometallic transformations .

Chlorodicyclopentylphosphine can be synthesized through several methods:

- Halogenation of Dicyclopentylphosphine: Chlorination of dicyclopentylphosphine using thionyl chloride or phosphorus trichloride.

- Reaction of Chlorophosphines with Cyclopentene: A method involving the reaction of chlorophosphines with cyclopentene under controlled conditions.

- Phosphorus Halides with Cyclopentyl Grignard Reagents: This involves reacting phosphorus trichloride with cyclopentyl Grignard reagents to yield chlorodicyclopentylphosphine .

Chlorodicyclopentylphosphine is utilized in various applications:

- Catalyst Development: It serves as a precursor for phosphine ligands in transition metal-catalyzed reactions.

- Synthesis of Heterocycles: The compound can be employed in the synthesis of heterocyclic compounds through coupling reactions.

- Research in Organometallic Chemistry: Its unique properties make it a subject of study for developing new catalytic systems and understanding ligand behavior in coordination chemistry .

Studies on chlorodicyclopentylphosphine's interactions primarily focus on its role as a ligand in coordination chemistry. It has been shown to effectively coordinate with various transition metals, influencing their reactivity and stability. Interaction studies often explore how variations in the ligand structure affect catalytic performance in reactions like carbon-carbon bond formation and other transformations .

Chlorodicyclopentylphosphine can be compared with several similar compounds based on their structural and functional characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dicyclopentylphosphine | Tertiary Phosphine | Lacks halogen; used directly as a ligand without modification |

| Tricyclohexylphosphine | Tertiary Phosphine | Larger cycloalkyl groups; different steric properties |

| Triphenylphosphine | Tertiary Phosphine | Contains aromatic rings; affects electronic properties |

| Tri-n-butylphosphine | Tertiary Phosphine | Linear alkyl groups; distinct steric hindrance characteristics |

Uniqueness: Chlorodicyclopentylphosphine stands out due to its combination of cyclopentyl groups and chlorine substitution, which provides a balance of steric hindrance and electronic effects that are advantageous in catalysis. Its ability to form stable complexes with transition metals while retaining reactivity sets it apart from other phosphines .

Industrial Preparation Methods and Optimization Strategies

Industrial synthesis prioritizes scalability, cost-efficiency, and reproducibility. Key methodologies include:

Grignard Reagent-Mediated Synthesis

The reaction of phosphorus trichloride (PCl₃) with cyclopentylmagnesium bromide (CpMgBr) is a foundational industrial method. This approach leverages the nucleophilic addition of Grignard reagents to PCl₃, yielding chlorodicyclopentylphosphine via a two-step alkylation:

- First Alkylation: PCl₃ + CpMgBr → PCl₂Cp + MgBrCl

- Second Alkylation: PCl₂Cp + CpMgBr → PCl(Cp)₂ + MgBrCl

Optimization Strategies:

This method achieves yields exceeding 80% under optimized conditions.

Metal-Reduction Approaches

Alternative protocols employ metal-mediated reduction of phosphine halides. For example, zinc powder in dimethylformamide (DMF) reduces chlorodicyclopentylphosphine precursors to secondary phosphines, though this method is less common in industrial settings.

Laboratory-Scale Synthetic Protocols

Laboratory syntheses emphasize reproducibility and purity.

Typical Reaction Protocol

- Reagents:

- PCl₃ (1.0 equiv)

- Cyclopentyl lithium or CpMgBr (2.0 equiv)

- Anhydrous diethyl ether (solvent)

- Procedure:

Key Considerations:

- Stereochemical Control: Bulky cyclopentyl groups prevent racemization, ensuring ligand consistency.

- Side Reactions: Over-alkylation risks forming trialkylphosphine byproducts, mitigated by strict stoichiometric control.

Alternative Routes

- Phosphorus Trichloride with Cyclopentyl Lithium: Similar to Grignard methods but requires cryogenic conditions.

- Salt-Metathesis Reactions: Exchange of Cl⁻ with other halides (e.g., Br⁻) using metal halides, though less efficient.

Purification Techniques and Analytical Validation

Purification ensures removal of residual PCl₃, MgBrCl, and solvents.

Purification Methods

| Technique | Description | Yield Recovery |

|---|---|---|

| Distillation | Vacuum distillation at 80–100°C (0.1 mmHg) | >95% |

| Recrystallization | Pentane/THF mixtures at -20°C | 70–85% |

| Column Chromatography | SiO₂, hexane/ethyl acetate (9:1) | 60–75% |

Analytical Validation:

X-ray Crystallographic Studies of Molecular Geometry

Chlorodicyclopentylphosphine exhibits a tetrahedral molecular geometry around the central phosphorus atom, with two cyclopentyl groups and one chlorine atom bonded to phosphorus, along with a lone pair of electrons [1]. The molecular geometry analysis reveals that phosphorus compounds with three substituents adopt a distorted tetrahedral arrangement due to the presence of the lone pair [2] [3].

The bond angles in chlorodicyclopentylphosphine deviate from ideal tetrahedral angles (109.5°) due to the electronegativity differences between chlorine and carbon atoms. The Phosphorus-Chlorine bond length is expected to be in the range of 2.0-2.2 Å, consistent with typical P-Cl bond lengths observed in similar organophosphorus compounds [4]. The Phosphorus-Carbon bond lengths to the cyclopentyl groups are anticipated to be approximately 1.83-1.95 Å, falling within the standard single bond regime for P-C bonds [5].

Single-crystal X-ray diffraction analysis provides detailed structural parameters including unit cell dimensions, bond lengths, bond angles, and atomic coordinates [6] [7]. The crystallographic data would reveal the precise three-dimensional arrangement of atoms within the molecule and any intermolecular interactions in the solid state. The molecular packing in the crystal lattice would be influenced by van der Waals forces and possible weak hydrogen bonding interactions involving the cyclopentyl CH groups [8].

Table 2.1: Expected Crystallographic Parameters for Chlorodicyclopentylphosphine

| Parameter | Expected Value | Reference Range |

|---|---|---|

| P-Cl Bond Length | 2.05-2.15 Å | 2.0-2.2 Å |

| P-C Bond Length | 1.85-1.92 Å | 1.83-1.95 Å |

| Cl-P-C Bond Angle | 105-110° | 100-115° |

| C-P-C Bond Angle | 98-105° | 95-110° |

| Molecular Volume | ~185 ų | - |

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

The nuclear magnetic resonance spectroscopy of chlorodicyclopentylphosphine provides detailed structural and electronic information through examination of ¹H, ¹³C, and ³¹P nuclei [9] [10].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of chlorodicyclopentylphosphine exhibits characteristic signals for the cyclopentyl groups [11] [12]. The CH protons directly attached to phosphorus appear as multiplets in the region of 2.0-2.5 parts per million due to phosphorus-proton coupling. The methylene protons of the cyclopentyl rings appear as complex multiplets in the range of 1.4-2.0 parts per million [11]. The multiplicity patterns arise from both geminal and vicinal proton-proton couplings within the five-membered rings, as well as phosphorus-proton coupling through multiple bonds.

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum displays signals corresponding to the cyclopentyl carbon atoms [13] [14] [15]. The carbon atoms directly bonded to phosphorus exhibit characteristic downfield shifts in the range of 35-45 parts per million due to the deshielding effect of phosphorus [15] [16]. The remaining cyclopentyl carbons appear in the typical aliphatic region between 25-32 parts per million. Phosphorus-carbon coupling constants (¹J_PC) for directly bonded carbons typically range from 20-40 Hertz, while coupling through multiple bonds shows progressively smaller values [13] [14].

³¹P Nuclear Magnetic Resonance Spectroscopy

The ³¹P nuclear magnetic resonance spectrum provides the most diagnostic information for chlorodicyclopentylphosphine [17] [18] [19]. Organophosphorus compounds with the R₂PCl structure typically exhibit chemical shifts in the range of 80-150 parts per million [20]. The electron-withdrawing effect of the chlorine atom causes significant downfield shift compared to the corresponding phosphine (R₂PH) or tertiary phosphine (R₃P) compounds [19] [21]. The chemical shift is influenced by both the electronegativity of the chlorine substituent and the steric effects of the cyclopentyl groups [22] [17].

Table 2.2: Nuclear Magnetic Resonance Chemical Shift Ranges

| Nucleus | Chemical Shift Range | Multiplicity | Coupling Constants |

|---|---|---|---|

| ¹H (CH-P) | 2.0-2.5 ppm | Multiplet | ²J_PH = 5-15 Hz |

| ¹H (CH₂) | 1.4-2.0 ppm | Complex multiplet | ³J_HH = 6-8 Hz |

| ¹³C (C-P) | 35-45 ppm | Doublet | ¹J_PC = 20-40 Hz |

| ¹³C (CH₂) | 25-32 ppm | Singlet/weak coupling | ²J_PC = 2-8 Hz |

| ³¹P | 80-150 ppm | Singlet | - |

Infrared and Mass Spectrometric Characterization

Infrared Spectroscopy

The infrared spectrum of chlorodicyclopentylphosphine exhibits characteristic absorption bands that provide structural information about functional groups and bonding patterns [23] [24] [25]. The aliphatic Carbon-Hydrogen stretching vibrations appear in the range of 2850-3000 wavenumbers, typical for saturated hydrocarbons [26] [27] [28]. The asymmetric and symmetric stretching modes of the methylene groups within the cyclopentyl rings contribute to this absorption region.

The methylene bending vibrations appear at 1450-1470 wavenumbers, characteristic of CH₂ groups in cyclic structures [27] [28]. The Phosphorus-Chlorine stretching vibration is expected to occur in the range of 450-600 wavenumbers, though this region may fall outside the typical measurement range of some infrared spectrometers [24] [29]. The Phosphorus-Carbon stretching vibrations appear in the fingerprint region (800-1300 wavenumbers) and may overlap with other vibrational modes [30] [31].

Table 2.3: Infrared Spectroscopic Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretch (aliphatic) | 2850-3000 | Strong | Cyclopentyl CH₂, CH |

| CH₂ bend | 1450-1470 | Medium | Cyclopentyl methylene |

| CH₃ bend | 1370-1390 | Medium | Terminal methyl groups |

| P-Cl stretch | 450-600 | Variable | Phosphorus-chlorine bond |

| P-C stretch | 800-1000 | Weak-Medium | Phosphorus-carbon bond |

| Ring deformation | 700-900 | Weak | Cyclopentyl ring modes |

Mass Spectrometric Analysis

Mass spectrometric analysis of chlorodicyclopentylphosphine provides molecular weight confirmation and fragmentation pattern information [32] [33] [34]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of 204.68 atomic mass units [1]. The presence of chlorine creates an isotope pattern with peaks at mass-to-charge ratios 204 and 206, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern includes loss of cyclopentyl groups (mass 69) giving fragments at mass-to-charge ratio 135, and cleavage of the Phosphorus-Chlorine bond producing fragments at mass-to-charge ratio 169 [33] [35]. Sequential loss of both cyclopentyl groups would yield a PCl⁺ fragment at mass-to-charge ratio 66. The fragmentation behavior follows typical patterns observed for organophosphorus compounds under electron impact ionization conditions [33] [36].

Table 2.4: Mass Spectrometric Fragmentation Pattern

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺- | 204/206 | Variable | Molecular ion (³⁵Cl/³⁷Cl) |

| [M-C₅H₉]⁺ | 135/137 | Medium | Loss of cyclopentyl |

| [M-Cl]⁺ | 169 | Low | Loss of chlorine |

| [M-2C₅H₉]⁺ | 66/68 | Low | Loss of both cyclopentyl groups |

| [C₅H₉]⁺ | 69 | High | Cyclopentyl cation |

| [PCl]⁺ | 66/68 | Medium | Phosphorus chloride fragment |

Role in Negishi Coupling Reaction Mechanisms

Chlorodicyclopentylphosphine functions as a phosphine ligand precursor in Negishi coupling reactions, where it serves as a building block for generating active catalytic systems [1] [2] [3]. The compound's utility stems from its ability to form dicyclopentylphosphine derivatives upon treatment with appropriate nucleophiles, creating ligands with favorable stereoelectronic properties for palladium-catalyzed cross-coupling [4].

Mechanistic Framework in Negishi Systems

The Negishi coupling mechanism involving dicyclopentylphosphine-derived ligands follows the established palladium-catalyzed cross-coupling pathway. The catalytic cycle begins with oxidative addition of the organic halide to a palladium(0) complex stabilized by the dicyclopentylphosphine ligand [5] [6]. Research has demonstrated that the sterically demanding cyclopentyl substituents facilitate the formation of monoligated palladium species, which are crucial for efficient catalytic turnover [7].

The transmetalation step represents a critical phase where the organozinc reagent transfers its organic group to the palladium center [8]. Studies indicate that the electron-donating properties of dicyclopentylphosphine derivatives enhance this process by increasing electron density on the palladium center, thereby facilitating the displacement of halide by the organozinc nucleophile [6] [9]. The strong trans effect of the phosphine ligand promotes rapid group exchange, ensuring efficient transmetalation kinetics [10].

Performance Characteristics

Experimental investigations reveal that dicyclopentylphosphine-based systems demonstrate enhanced reactivity compared to traditional triphenylphosphine catalysts [11] [7]. The cycloalkyl substituents provide optimal steric bulk that promotes the formation of active monoligated species while maintaining sufficient coordination to prevent catalyst decomposition [12] [13].

| Substrate Type | Temperature Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Aryl bromides | 70-100°C | 85-95% | 2-6 hours |

| Aryl chlorides | 100-120°C | 70-85% | 6-12 hours |

| Heteroaryl halides | 80-110°C | 75-90% | 4-8 hours |

The ligand dissociation energy calculations demonstrate that dicyclopentylphosphine derivatives occupy an optimal range for catalytic activity [13]. With a percent buried volume (%Vbur) in the range that favors L₁Pd species formation, these ligands enable rapid catalyst turnover while maintaining structural integrity throughout the catalytic cycle [7].

Mechanistic Advantages

The cyclopentyl groups confer several mechanistic advantages in Negishi coupling systems. The conformational flexibility of the five-membered rings allows for dynamic adjustment of the steric environment around the palladium center [14]. This adaptability facilitates both the oxidative addition of sterically hindered substrates and the subsequent reductive elimination that forms the desired carbon-carbon bond [15] [16].

Computational studies reveal that the electronic properties of dicyclopentylphosphine derivatives promote faster reductive elimination compared to less electron-rich ligands [9] [10]. The σ-donating capability of the cycloalkyl substituents destabilizes the palladium(II) intermediate, lowering the activation barrier for the bond-forming step [6].

Performance in Suzuki-Miyaura Cross-Coupling Systems

In Suzuki-Miyaura cross-coupling reactions, chlorodicyclopentylphosphine derivatives demonstrate superior catalytic performance through their unique combination of steric and electronic properties [17] [18] [19]. The cyclopentyl substituents provide an optimal balance between electron donation and steric protection that enhances both catalyst stability and reactivity [20].

Electronic Properties and Donor Ability

The electron-donating character of dicyclopentylphosphine derivatives plays a crucial role in Suzuki-Miyaura catalysis [9] [21]. Spectroscopic measurements indicate that these ligands exhibit strong σ-donor properties, comparable to other successful cycloalkylphosphines used in cross-coupling applications [22] [23]. The enhanced electron density at the palladium center facilitates both oxidative addition of aryl halides and transmetalation with organoborane reagents [18].

Infrared spectroscopic analysis of metal carbonyl complexes containing dicyclopentylphosphine derivatives reveals carbonyl stretching frequencies indicative of strong electron donation [24] [21]. These electronic parameters correlate with enhanced catalytic activity in challenging substrate combinations, including sterically hindered and electronically deactivated aryl halides [25] [19].

Mechanistic Performance in Suzuki-Miyaura Systems

The transmetalation mechanism in Suzuki-Miyaura coupling benefits significantly from the electronic properties of dicyclopentylphosphine ligands [9] [26]. The increased electron density on palladium facilitates the formation of the palladium-hydroxide intermediate necessary for efficient boron-to-palladium transfer [27] [28]. This electronic activation results in lower reaction temperatures and reduced catalyst loadings compared to less electron-rich phosphine systems [25].

Kinetic studies demonstrate that dicyclopentylphosphine-based catalysts exhibit enhanced turnover frequencies in Suzuki-Miyaura reactions [12] [29]. The optimal steric bulk of the cyclopentyl groups prevents catalyst deactivation through over-coordination while maintaining sufficient stabilization of the active palladium species [30] [7].

Substrate Scope and Reaction Conditions

Dicyclopentylphosphine-derived catalysts demonstrate broad substrate tolerance in Suzuki-Miyaura coupling reactions [31] [19]. The system effectively couples aryl chlorides, traditionally challenging substrates, under relatively mild conditions [18] [25]. The enhanced reactivity extends to heteroaryl substrates, including pyridines and other nitrogen-containing heterocycles that often present coordination challenges [25].

| Ligand System | Substrate Scope | Catalyst Loading | Temperature Range |

|---|---|---|---|

| Dicyclopentylphosphine-based | Broad, including challenging substrates | 0.5-2 mol% | 80-120°C |

| Triphenylphosphine-based | Limited to activated halides | 1-5 mol% | 100-140°C |

| Advanced biaryl phosphines | Very broad | 0.1-1 mol% | 60-100°C |

Protodeboronation Resistance

Recent mechanistic studies reveal that the steric properties of dicyclopentylphosphine ligands provide resistance to protodeboronation, a significant side reaction in Suzuki-Miyaura coupling [30]. The bulky cyclopentyl groups create a protective steric environment that reduces unwanted interactions between the boronic acid reagents and the palladium center, thereby improving reaction selectivity and efficiency [30].

Comparative Efficiency with Alternative Phosphine Ligands

The catalytic performance of chlorodicyclopentylphosphine derivatives can be systematically compared with established phosphine ligands to understand their relative advantages and limitations in cross-coupling applications [7] [20] [32].

Electronic Parameter Comparison

Dicyclopentylphosphine derivatives occupy a unique position in the electronic spectrum of phosphine ligands [21] [23]. While not as electron-rich as tri-tert-butylphosphine, they provide stronger electron donation than triphenylphosphine, positioning them as effective ligands for challenging cross-coupling transformations [24] [33].

The Tolman electronic parameter values, derived from metal carbonyl stretching frequencies, indicate that dicyclopentylphosphine ligands fall within the optimal range for cross-coupling catalysis [20] [24]. This electronic character promotes efficient oxidative addition while maintaining sufficient π-back-bonding to stabilize key intermediates [9] [34].

| Phosphine Type | Electronic Character | Steric Demand | Cross-Coupling Efficiency |

|---|---|---|---|

| Triphenylphosphine | Moderate donor | Moderate | Good for activated substrates |

| Tricyclohexylphosphine | Strong donor | Large | Excellent for broad scope |

| Dicyclopentylphosphine | Strong donor | Large | Excellent with flexibility |

| Tri-tert-butylphosphine | Very strong donor | Very large | Excellent but limited scope |

Steric Considerations and Flexibility

The five-membered cyclopentyl rings provide a distinct steric profile compared to linear alkyl or aromatic substituents [14]. Unlike the rigid structure of phenyl groups or the extreme bulk of tert-butyl substituents, cyclopentyl groups offer conformational flexibility that allows adaptation to different substrate requirements [35] [14].

This adaptive steric environment proves particularly advantageous in coupling reactions involving sterically hindered substrates [7]. The cyclopentyl rings can adopt conformations that minimize steric clashes while maintaining effective coordination to the metal center [36] [14].

Catalytic Turnover and Stability

Comparative studies demonstrate that dicyclopentylphosphine-based catalysts achieve turnover numbers competitive with state-of-the-art phosphine ligands [29] [37]. The combination of strong electron donation and appropriate steric bulk results in catalysts that maintain activity over extended reaction periods without significant decomposition [12].

The air stability of dicyclopentylphosphine derivatives, while limited, compares favorably with other cycloalkylphosphines [14]. Proper handling under inert atmosphere conditions allows for reproducible catalytic performance and extended catalyst lifetimes [1] [38].

Cost-Effectiveness and Accessibility

From a practical perspective, dicyclopentylphosphine derivatives offer economic advantages over some specialized biarylphosphine ligands [39]. The availability of cyclopentyl bromide as a starting material makes these ligands more accessible than highly sophisticated catalyst systems, while still providing excellent catalytic performance [40].

The synthesis and handling requirements for dicyclopentylphosphine-based systems are comparable to other cycloalkylphosphines, making them suitable for both laboratory-scale and potential industrial applications [3] [4]. The balance of performance and practicality positions these ligands as valuable tools in the cross-coupling toolkit [40] [32].

Performance in Challenging Transformations

Dicyclopentylphosphine ligands demonstrate particular effectiveness in challenging cross-coupling scenarios where traditional phosphines show limitations [7] [20]. Their performance in coupling electronically deactivated substrates and sterically congested coupling partners highlights their versatility [25] [41].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive